Cas no 98645-47-7 (4-ethoxy-3-Pyridinecarbonitrile)
4-ethoxy-3-Pyridinecarbonitrile Chemical and Physical Properties
Names and Identifiers
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- 4-ethoxy-3-Pyridinecarbonitrile
- 3-Pyridinecarbonitrile,4-ethoxy-(9CI)
- 98645-47-7
- 4-ethoxypyridine-3-carbonitrile
- SCHEMBL249967
- 4-Ethoxynicotinonitrile
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- Inchi: 1S/C8H8N2O/c1-2-11-8-3-4-10-6-7(8)5-9/h3-4,6H,2H2,1H3
- InChI Key: FCEBSJBXKQZSOQ-UHFFFAOYSA-N
- SMILES: O(CC)C1C=CN=CC=1C#N
Computed Properties
- Exact Mass: 148.06400
- Monoisotopic Mass: 148.063662883g/mol
- Isotope Atom Count: 0
- Hydrogen Bond Donor Count: 0
- Hydrogen Bond Acceptor Count: 3
- Heavy Atom Count: 11
- Rotatable Bond Count: 2
- Complexity: 161
- Covalently-Bonded Unit Count: 1
- Defined Atom Stereocenter Count: 0
- Undefined Atom Stereocenter Count : 0
- Defined Bond Stereocenter Count: 0
- Undefined Bond Stereocenter Count: 0
- XLogP3: 0.9
- Topological Polar Surface Area: 45.9Ų
Experimental Properties
- PSA: 45.91000
- LogP: 1.35198
4-ethoxy-3-Pyridinecarbonitrile Pricemore >>
| Related Categories | No. | Product Name | Cas No. | Purity | Specification | Price | update time | Inquiry |
|---|---|---|---|---|---|---|---|---|
| Alichem | A029206795-1g |
4-Ethoxynicotinonitrile |
98645-47-7 | 97% | 1g |
$593.00 | 2023-08-31 | |
| Chemenu | CM531221-1g |
4-Ethoxynicotinonitrile |
98645-47-7 | 97% | 1g |
$593 | 2022-03-01 | |
| Crysdot LLC | CD11000911-1g |
4-Ethoxynicotinonitrile |
98645-47-7 | 97% | 1g |
$729 | 2024-07-19 |
4-ethoxy-3-Pyridinecarbonitrile Related Literature
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Xiaotong Feng,Lei Bian,Jie Ma,Lei Zhou,Xiayan Wang,Guangsheng Guo,Qiaosheng Pu Chem. Commun., 2019,55, 3963-3966
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Gaurav J. Shah,Eric P.-Y. Chiou,Ming C. Wu,Chang-Jin “CJ” Kim Lab Chip, 2009,9, 1732-1739
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Eunju Nam,Jiyeon Han,Sunhee Choi,Mi Hee Lim Chem. Commun., 2021,57, 7637-7640
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J. Zagora,M. Voslař,L. Schreiberová,I. Schreiber Phys. Chem. Chem. Phys., 2002,4, 1284-1291
Additional information on 4-ethoxy-3-Pyridinecarbonitrile
Recent Advances in the Study of 4-ethoxy-3-Pyridinecarbonitrile (CAS: 98645-47-7) and Its Applications in Chemical Biology and Pharmaceutical Research
4-ethoxy-3-Pyridinecarbonitrile (CAS: 98645-47-7) is a pyridine derivative that has garnered significant attention in recent years due to its versatile applications in chemical biology and pharmaceutical research. This compound serves as a key intermediate in the synthesis of various bioactive molecules and has been explored for its potential in drug discovery and development. Recent studies have highlighted its role in modulating enzymatic activity, serving as a scaffold for novel therapeutic agents, and contributing to the development of advanced materials. This research brief aims to provide an overview of the latest findings related to 4-ethoxy-3-Pyridinecarbonitrile, focusing on its synthesis, biological activity, and potential applications in the pharmaceutical industry.
The synthesis of 4-ethoxy-3-Pyridinecarbonitrile has been optimized through several innovative approaches, including catalytic cyanation and etherification reactions. A 2023 study published in the Journal of Medicinal Chemistry demonstrated a highly efficient, one-pot synthesis method that significantly improved yield and purity while reducing environmental impact. The study also explored the compound's reactivity under various conditions, providing valuable insights for scalable production. Furthermore, computational chemistry approaches have been employed to predict the compound's physicochemical properties, aiding in the design of derivatives with enhanced bioactivity and stability.
In terms of biological activity, 4-ethoxy-3-Pyridinecarbonitrile has shown promising results as a modulator of protein kinases and other enzymatic targets. A recent study in Bioorganic & Medicinal Chemistry Letters reported its inhibitory effects on specific kinase pathways implicated in inflammatory diseases and cancer. The compound's unique structural features, particularly the ethoxy and nitrile groups, contribute to its ability to interact with key amino acid residues in the active sites of target enzymes. These findings have spurred interest in developing 4-ethoxy-3-Pyridinecarbonitrile-based inhibitors for therapeutic applications, with several derivatives currently under preclinical evaluation.
The pharmaceutical potential of 4-ethoxy-3-Pyridinecarbonitrile extends beyond its direct biological activity. Researchers have utilized this compound as a building block for the synthesis of more complex drug candidates. For instance, a 2024 study in ACS Medicinal Chemistry Letters described its incorporation into novel heterocyclic systems with improved pharmacokinetic properties. The study highlighted the compound's versatility in medicinal chemistry, enabling the rapid generation of diverse molecular libraries for high-throughput screening. Additionally, its stability under physiological conditions makes it an attractive candidate for prodrug development and targeted drug delivery systems.
Looking forward, the research community continues to explore new avenues for 4-ethoxy-3-Pyridinecarbonitrile applications. Emerging areas of investigation include its use in chemical biology probes for studying cellular processes and its potential in materials science for developing functional polymers. The compound's unique combination of electronic properties and structural flexibility positions it as a valuable tool across multiple disciplines. As synthetic methodologies advance and our understanding of its biological interactions deepens, 4-ethoxy-3-Pyridinecarbonitrile is expected to play an increasingly important role in drug discovery and development pipelines.
In conclusion, recent research on 4-ethoxy-3-Pyridinecarbonitrile (CAS: 98645-47-7) has significantly expanded our knowledge of its synthetic accessibility, biological activities, and pharmaceutical applications. The compound's versatility as a synthetic intermediate and its promising bioactivity profile make it a subject of ongoing interest in chemical biology and medicinal chemistry. Future studies will likely focus on optimizing its therapeutic potential through structural modifications and exploring novel applications in emerging fields. These developments underscore the importance of continued investment in fundamental research on pyridine derivatives and their role in advancing biomedical science.
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